tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H25ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino and Ethyl Groups: The amino and ethyl groups are introduced through substitution reactions. This can be done using reagents such as ethyl halides and amines under controlled conditions.
Carboxylation: The tert-butyl group is introduced through a carboxylation reaction, often using tert-butyl chloroformate as a reagent.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is reactive in substitution reactions, where functional groups can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new biochemical assays and as a probe in molecular biology experiments.
Medicine
In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It may serve as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate hydrochloride
- Tert-butyl 4-amino-4-propylpiperidine-1-carboxylate hydrochloride
- Tert-butyl 4-amino-4-isopropylpiperidine-1-carboxylate hydrochloride
Uniqueness
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is unique due to its specific ethyl substitution on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
2680540-20-7 |
---|---|
Molecular Formula |
C12H25ClN2O2 |
Molecular Weight |
264.8 |
Purity |
95 |
Origin of Product |
United States |
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